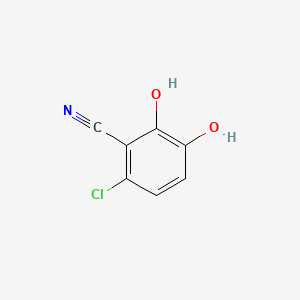![molecular formula C14H30O6 B14303349 7-[(2-Methoxyethoxy)methyl]-7-methyl-2,5,9,12-tetraoxatridecane CAS No. 120505-07-9](/img/structure/B14303349.png)
7-[(2-Methoxyethoxy)methyl]-7-methyl-2,5,9,12-tetraoxatridecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(2-Methoxyethoxy)methyl]-7-methyl-2,5,9,12-tetraoxatridecane is a chemical compound known for its unique structure and properties. It is a member of the class of compounds known as polyethers, which are characterized by the presence of multiple ether groups in their molecular structure. This compound is used in various scientific and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-Methoxyethoxy)methyl]-7-methyl-2,5,9,12-tetraoxatridecane typically involves the reaction of 2-methoxyethanol with a suitable alkylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the ether linkage. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using continuous flow reactors. The process is designed to maximize efficiency and minimize waste. The raw materials are fed into the reactor, and the product is continuously extracted and purified using distillation or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
7-[(2-Methoxyethoxy)methyl]-7-methyl-2,5,9,12-tetraoxatridecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ether groups in the compound can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers.
Applications De Recherche Scientifique
7-[(2-Methoxyethoxy)methyl]-7-methyl-2,5,9,12-tetraoxatridecane is used in various scientific research applications, including:
Chemistry: As a solvent and reagent in organic synthesis.
Biology: In the study of membrane transport and permeability.
Medicine: As a potential drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: In the production of polymers and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of 7-[(2-Methoxyethoxy)methyl]-7-methyl-2,5,9,12-tetraoxatridecane involves its interaction with molecular targets through its ether groups. These interactions can lead to changes in the physical and chemical properties of the target molecules, affecting their reactivity and stability. The compound can also form complexes with metal ions, which can influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethylene glycol monomethyl ether
- Triethylene glycol dimethyl ether
- Tetraethylene glycol dimethyl ether
Uniqueness
7-[(2-Methoxyethoxy)methyl]-7-methyl-2,5,9,12-tetraoxatridecane is unique due to its specific molecular structure, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications where solubility and stability are critical factors.
Propriétés
Numéro CAS |
120505-07-9 |
|---|---|
Formule moléculaire |
C14H30O6 |
Poids moléculaire |
294.38 g/mol |
Nom IUPAC |
1,3-bis(2-methoxyethoxy)-2-(2-methoxyethoxymethyl)-2-methylpropane |
InChI |
InChI=1S/C14H30O6/c1-14(11-18-8-5-15-2,12-19-9-6-16-3)13-20-10-7-17-4/h5-13H2,1-4H3 |
Clé InChI |
OATIPBFLMXJASY-UHFFFAOYSA-N |
SMILES canonique |
CC(COCCOC)(COCCOC)COCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzonitrile, 4,4'-[dithiobis(methylene)]bis-](/img/structure/B14303267.png)
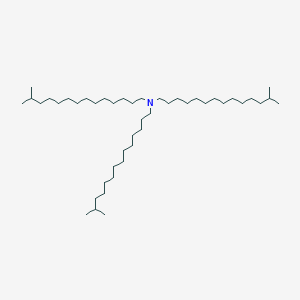
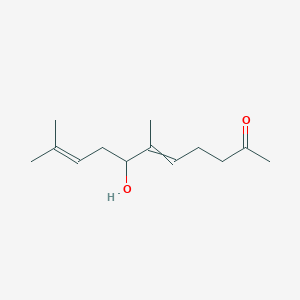
![Benzamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-](/img/structure/B14303280.png)
![Benzenesulfonic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol](/img/structure/B14303284.png)
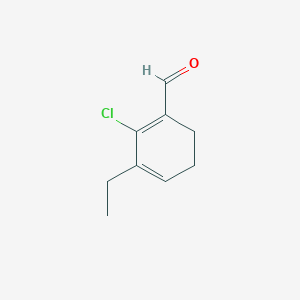
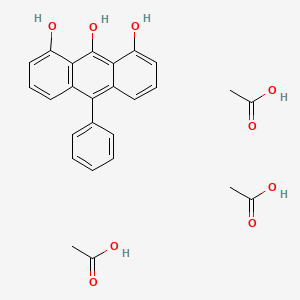

![Thieno[2,3-b]quinoline-2-carboxylic acid, 3-amino-, ethyl ester](/img/structure/B14303310.png)


